1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a fluorophenyl group and a pyridinylmethyl group connected through a urea linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2-fluoroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to form the desired urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinylmethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
- 1-(2-Bromophenyl)-3-(pyridin-3-ylmethyl)urea
- 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)urea
Comparison: Compared to its analogs, 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Biological Activity
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a urea group linked to a pyridine moiety and a fluorinated phenyl group. This unique arrangement contributes to its biological activity by influencing its interaction with various molecular targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function. For instance, it has been suggested that similar urea derivatives can act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes .
- Receptor Modulation : The fluorophenyl and pyridinylmethyl groups enhance the compound's binding affinity to receptors, potentially modulating their activity. This could lead to downstream effects on cellular signaling pathways involved in cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- In Vitro Studies : Various studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example, it has been tested against HepG2 hepatocellular carcinoma cells and demonstrated promising results with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
- Mechanistic Insights : The anticancer activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways that promote cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Similar compounds have shown moderate activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have focused on the biological effects of urea derivatives similar to this compound:
Study | Findings |
---|---|
Study A (2020) | Evaluated the compound against multiple cancer cell lines; demonstrated IC50 values in the low micromolar range. |
Study B (2021) | Investigated enzyme inhibition; found significant activity against carbonic anhydrase with potential implications for cancer therapy. |
Study C (2022) | Assessed antimicrobial properties; showed effectiveness against Gram-positive bacteria with MIC values around 250 μg/mL. |
Future Directions
The promising biological activities exhibited by this compound warrant further investigation:
- Optimization Studies : Future research should focus on optimizing the chemical structure to enhance potency and selectivity against specific targets.
- In Vivo Evaluations : Conducting animal studies will be crucial to assess the therapeutic efficacy and safety profile of this compound in a living organism.
- Mechanistic Studies : Detailed mechanistic studies are necessary to fully elucidate how this compound interacts with its biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTNMELRKNHNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.